Methyl 2-(4-chloro-3-fluorobenzoyl)benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-chloro-3-fluorobenzoyl)benzoate typically involves the esterification of 2-(4-chloro-3-fluorobenzoyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-chloro-3-fluorobenzoyl)benzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ester group can be hydrolyzed to the corresponding carboxylic acid using strong acids or bases.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Oxidation: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) can be used for hydrolysis.
Major Products Formed
Substitution: Products include derivatives with different substituents replacing the chloro or fluoro groups.
Reduction: The major product is the corresponding alcohol.
Oxidation: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Methyl 2-(4-chloro-3-fluorobenzoyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and inhibition due to its structural similarity to certain biological molecules.
Industry: Used in the manufacture of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-(4-chloro-3-fluorobenzoyl)benzoate involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-chlorobenzoyl)benzoate
- Methyl 2-(4-fluorobenzoyl)benzoate
- Methyl 2-benzoylbenzoate
Uniqueness
Methyl 2-(4-chloro-3-fluorobenzoyl)benzoate is unique due to the presence of both chloro and fluoro substituents, which can significantly alter its chemical reactivity and biological activity compared to its analogs. These substituents can enhance its stability, binding affinity, and specificity in various applications .
Properties
IUPAC Name |
methyl 2-(4-chloro-3-fluorobenzoyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO3/c1-20-15(19)11-5-3-2-4-10(11)14(18)9-6-7-12(16)13(17)8-9/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGLMOJRUHDESU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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